



# **Application Notes and Protocols for the Laboratory Synthesis of CB3717**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CB 3705  |           |
| Cat. No.:            | B1668667 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a detailed protocol for the laboratory synthesis of CB3717, a potent inhibitor of thymidylate synthase. CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate that has been investigated for its anticancer properties. The synthesis involves the preparation of two key intermediates: 2-amino-6-(bromomethyl)quinazolin-4(3H)-one and diethyl N-(4-(propargylamino)benzoyl)-L-glutamate, followed by their coupling and subsequent hydrolysis to yield the final product. This protocol is intended for use by qualified researchers and chemists in a laboratory setting.

## Introduction

CB3717 is a classical antifolate that exerts its cytotoxic effects by tightly binding to and inhibiting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication. By disrupting this pathway, CB3717 leads to "thymineless death" in rapidly proliferating cancer cells. Its mechanism of action involves the intracellular accumulation of 2'-deoxyuridine-5'-triphosphate (dUTP), which is subsequently misincorporated into DNA, leading to DNA damage and apoptosis[1]. The potency of CB3717 is enhanced through intracellular polyglutamylation, a process that increases its cellular retention and inhibitory activity against TS[2][3]. These polyglutamated forms are significantly more potent inhibitors of TS than the parent compound[2][3].



Clinically, CB3717 has shown activity in various cancers, including breast and ovarian cancer[2]. However, its development has been hampered by dose-limiting toxicities, particularly nephrotoxicity, which is thought to be due to the poor solubility of the drug under acidic conditions, leading to its precipitation in the renal tubules[2].

This document outlines a comprehensive, step-by-step protocol for the chemical synthesis of CB3717, enabling researchers to produce this compound for further preclinical and pharmacological studies.

# Physicochemical and Biological Data

The following tables summarize key quantitative data for CB3717.

| Property          | Value                                                                 | Reference |
|-------------------|-----------------------------------------------------------------------|-----------|
| IUPAC Name        | (2S)-2-[[4-[INVALID-LINK<br>amino]benzoyl]amino]pentane<br>dioic acid |           |
| Synonyms          | N <sup>10</sup> -propargyl-5,8-dideazafolic<br>acid, PDDF             | _         |
| Molecular Formula | C24H23N5O6                                                            | -         |
| Molecular Weight  | 477.47 g/mol                                                          | _         |
| CAS Number        | 76849-19-9                                                            | -         |
| Appearance        | Off-white to pale yellow solid                                        | -         |
| Solubility        | Poorly soluble in water at acidic pH                                  | [2]       |



| Biological<br>Parameter                         | Cell Line | Value                                   | Reference |
|-------------------------------------------------|-----------|-----------------------------------------|-----------|
| IC <sub>50</sub> (Growth<br>Inhibition)         | L1210     | 2.61 μΜ                                 |           |
| IC <sub>50</sub> (Growth<br>Inhibition)         | S180      | 1.97 μΜ                                 |           |
| dUTP accumulation (3<br>μM CB3717, 24h)         | A549      | 46.1 ± 9.6 pmol/10 <sup>6</sup> cells   | [1]       |
| dUTP accumulation<br>(30 μM CB3717, 24h)        | A549      | 337.5 ± 37.9 pmol/10 <sup>6</sup> cells | [1]       |
| Inhibition of TS (Ki)                           | L1210     | 14 nM                                   |           |
| Relative Potency of Polyglutamates (vs. CB3717) | L1210     | Diglutamate: 26-fold                    | [2]       |
| Triglutamate: 87-fold                           | [2]       | _                                       |           |
| Tetraglutamate: 119-<br>fold                    | [2]       | _                                       |           |
| Pentaglutamate: 114-<br>fold                    | [2]       |                                         |           |

# **Synthesis Pathway Overview**

The overall synthetic strategy for CB3717 is a convergent synthesis, which involves the independent synthesis of two key fragments followed by their coupling. The pathway can be summarized as follows:

- Synthesis of the Quinazoline Core: Preparation of 2-amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2).
- Synthesis of the Side Chain: Preparation of diethyl N-(4-(propargylamino)benzoyl)-L-glutamate (Intermediate 4).



 Coupling and Deprotection: Coupling of intermediates 2 and 4 to form the protected CB3717, followed by ester hydrolysis to yield the final product, CB3717.



Click to download full resolution via product page

Caption: Convergent synthesis pathway for CB3717.

# **Experimental Protocols**

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

# Protocol 1: Synthesis of 2-Amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2)

This protocol involves a two-step procedure starting from 2-amino-5-methylbenzoic acid.

Step 1a: Synthesis of 2-Amino-6-methylquinazolin-4(3H)-one (Intermediate 1)



- To a stirred suspension of 2-amino-5-methylbenzoic acid (15.1 g, 100 mmol) in 2-methoxyethanol (200 mL), add cyanamide (8.4 g, 200 mmol) followed by the dropwise addition of concentrated hydrochloric acid (10 mL).
- Heat the reaction mixture to reflux (approximately 125 °C) for 4 hours.
- Cool the mixture to room temperature. The product will precipitate out of the solution.
- Filter the precipitate, wash with cold ethanol (2 x 50 mL) and then diethyl ether (2 x 50 mL).
- Dry the solid under vacuum to yield 2-amino-6-methylquinazolin-4(3H)-one as a white solid.

Step 1b: Synthesis of 2-Amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2)

- Suspend 2-amino-6-methylquinazolin-4(3H)-one (8.75 g, 50 mmol) in anhydrous N,N-dimethylformamide (DMF, 250 mL).
- Add N-bromosuccinimide (NBS, 9.78 g, 55 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.82 g, 5 mmol).
- Heat the reaction mixture to 70 °C for 3 hours under an inert atmosphere.
- Cool the reaction mixture to room temperature and pour it into ice-water (1 L).
- The product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
- Dry the product under vacuum to afford 2-amino-6-(bromomethyl)quinazolin-4(3H)-one as a pale yellow solid.

# Protocol 2: Synthesis of Diethyl N-(4-(propargylamino)benzoyl)-L-glutamate (Intermediate 4)

This protocol describes the N-alkylation of diethyl N-(4-aminobenzoyl)-L-glutamate.

Dissolve diethyl N-(4-aminobenzoyl)-L-glutamate (16.2 g, 50 mmol) in anhydrous DMF (200 mL).



- Add anhydrous potassium carbonate (13.8 g, 100 mmol) to the solution.
- To the stirred suspension, add propargyl bromide (80% solution in toluene, 6.7 mL, 60 mmol) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 24 hours.
- Pour the reaction mixture into water (800 mL) and extract with ethyl acetate (3 x 200 mL).
- Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diethyl N-(4-(propargylamino)benzoyl)-L-glutamate as a viscous oil.

### **Protocol 3: Synthesis of CB3717**

This final part of the synthesis involves the coupling of the two intermediates followed by deprotection.

Step 3a: Coupling of Intermediates 2 and 4

- Dissolve diethyl N-(4-(propargylamino)benzoyl)-L-glutamate (Intermediate 4, 7.2 g, 20 mmol) in anhydrous DMF (100 mL).
- Add 2-amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2, 5.1 g, 20 mmol) and potassium carbonate (5.5 g, 40 mmol).
- Stir the reaction mixture at 60 °C for 6 hours under an inert atmosphere.
- After cooling to room temperature, pour the mixture into water (500 mL).
- A precipitate will form. Filter the solid, wash with water, and dry under vacuum to obtain the protected CB3717, diethyl N-(4-(((2-amino-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-yn-1-yl)amino)benzoyl)-L-glutamate.

Step 3b: Hydrolysis to CB3717



- Suspend the protected CB3717 from the previous step (9.5 g, ~18 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (100 mL).
- Add 1 M sodium hydroxide solution until the pH reaches 12.
- Stir the mixture at room temperature for 4 hours, maintaining the pH at 12 by the periodic addition of 1 M NaOH.
- After the reaction is complete (as monitored by TLC), carefully adjust the pH to 4.5 with 1 M hydrochloric acid.
- A precipitate will form. Cool the mixture in an ice bath for 1 hour.
- Filter the precipitate, wash with cold water, then with ethanol, and finally with diethyl ether.
- Dry the solid under vacuum to yield CB3717 as an off-white to pale yellow powder.

## **Signaling Pathway and Mechanism of Action**

CB3717's primary mechanism of action is the inhibition of thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway.





Click to download full resolution via product page

Caption: Mechanism of action of CB3717.

#### Conclusion

The protocol described in these application notes provides a detailed and logical workflow for the laboratory synthesis of CB3717. By following these procedures, researchers can obtain this potent thymidylate synthase inhibitor for use in a variety of research applications, including studies on cancer cell biology, drug resistance mechanisms, and the development of novel antifolate therapeutics. Adherence to standard laboratory safety practices is essential when carrying out these chemical syntheses.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl N-[4-(methylamino)benzoyl]-L-glutamate | 2378-95-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Laboratory Synthesis of CB3717]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668667#laboratory-synthesis-protocol-for-cb3717]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com